(Z)-N'-hydroxy-4-(5-methyl-1H-benzo[d]imidazol-2-yl)benzimidamide
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Overview
Description
(Z)-N'-hydroxy-4-(5-methyl-1H-benzo[d]imidazol-2-yl)benzimidamide is a complex organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N'-hydroxy-4-(5-methyl-1H-benzo[d]imidazol-2-yl)benzimidamide typically involves multi-step organic reactions. One common approach is the condensation of 5-methyl-1H-benzo[d]imidazole-2-carbaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization under acidic conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzimidazoles.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems, particularly in understanding enzyme mechanisms.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (Z)-N'-hydroxy-4-(5-methyl-1H-benzo[d]imidazol-2-yl)benzimidamide exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share structural similarities and are also used in pharmaceutical chemistry.
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives: These compounds have been studied for their antitumor properties.
Uniqueness: (Z)-N'-hydroxy-4-(5-methyl-1H-benzo[d]imidazol-2-yl)benzimidamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N'-hydroxy-4-(6-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-2-7-12-13(8-9)18-15(17-12)11-5-3-10(4-6-11)14(16)19-20/h2-8,20H,1H3,(H2,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQXAUSVHHHSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)/C(=N\O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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